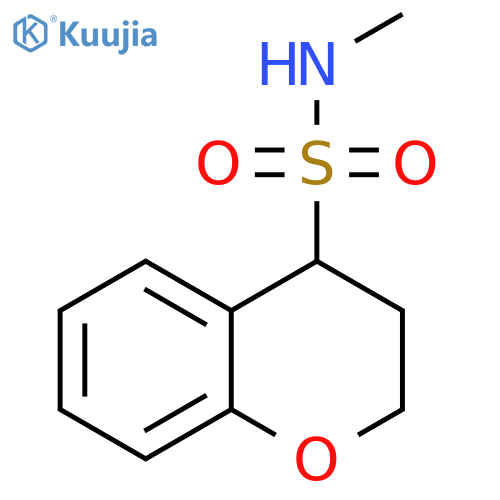Cas no 2137554-65-3 (2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl-)

2137554-65-3 structure
商品名:2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl-
CAS番号:2137554-65-3
MF:C10H13NO3S
メガワット:227.280121564865
CID:5287233
2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl-
-
- インチ: 1S/C10H13NO3S/c1-11-15(12,13)10-6-7-14-9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3
- InChIKey: VSKAUSRLYCAYQH-UHFFFAOYSA-N
- ほほえんだ: C1OC2=CC=CC=C2C(S(NC)(=O)=O)C1
2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-680138-0.5g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 0.5g |
$1316.0 | 2023-03-11 | ||
| Enamine | EN300-680138-0.1g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 0.1g |
$1207.0 | 2023-03-11 | ||
| Enamine | EN300-680138-5.0g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 5.0g |
$3977.0 | 2023-03-11 | ||
| Enamine | EN300-680138-0.05g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 0.05g |
$1152.0 | 2023-03-11 | ||
| Enamine | EN300-680138-2.5g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 2.5g |
$2688.0 | 2023-03-11 | ||
| Enamine | EN300-680138-10.0g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 10.0g |
$5897.0 | 2023-03-11 | ||
| Enamine | EN300-680138-0.25g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 0.25g |
$1262.0 | 2023-03-11 | ||
| Enamine | EN300-680138-1.0g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 1g |
$0.0 | 2023-06-07 |
2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl- 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
2137554-65-3 (2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl-) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
